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molecular formula C12H12N2O B8795662 3-Methoxy-4-methyl-6-phenylpyridazine

3-Methoxy-4-methyl-6-phenylpyridazine

Cat. No. B8795662
M. Wt: 200.24 g/mol
InChI Key: CWVWTDQVRHUWPR-UHFFFAOYSA-N
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Patent
US04623376

Procedure details

Sodium methoxide (243 g) is cautiously added to a solution of 3-chloro-4-methyl-6-phenylpyridazine (307 g, 1.5 mol) in 3.4 L of methanol. The mixture is heated to refluxing temperature for approximately eight hours under an atmosphere of nitrogen and then poured into water (4.5 L). The resulting precipitate is collected, washed with water, and dried to give 270 g (90%) of product with a melting point of 62°-64° C.
Name
Sodium methoxide
Quantity
243 g
Type
reactant
Reaction Step One
Quantity
307 g
Type
reactant
Reaction Step One
Quantity
3.4 L
Type
solvent
Reaction Step One
Name
Quantity
4.5 L
Type
reactant
Reaction Step Two
Yield
90%

Identifiers

REACTION_CXSMILES
[CH3:1][O-:2].[Na+].Cl[C:5]1[N:6]=[N:7][C:8]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[CH:9][C:10]=1[CH3:11].O>CO>[CH3:11][C:10]1[CH:9]=[C:8]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[N:7]=[N:6][C:5]=1[O:2][CH3:1] |f:0.1|

Inputs

Step One
Name
Sodium methoxide
Quantity
243 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
307 g
Type
reactant
Smiles
ClC=1N=NC(=CC1C)C1=CC=CC=C1
Name
Quantity
3.4 L
Type
solvent
Smiles
CO
Step Two
Name
Quantity
4.5 L
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to refluxing temperature for approximately eight hours under an atmosphere of nitrogen
Duration
8 h
CUSTOM
Type
CUSTOM
Details
The resulting precipitate is collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CC1=C(N=NC(=C1)C1=CC=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 270 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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